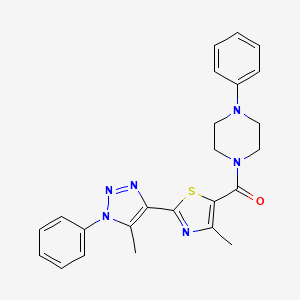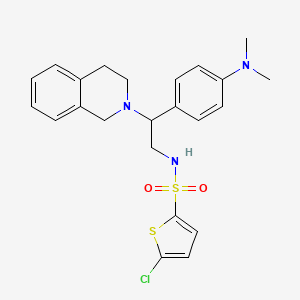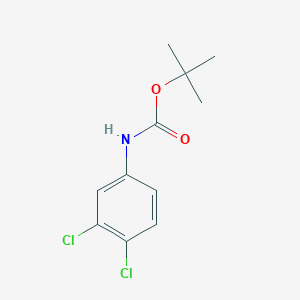
(4-methyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazol-5-yl)(4-phenylpiperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4-methyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazol-5-yl)(4-phenylpiperazin-1-yl)methanone is a complex organic molecule featuring a combination of triazole, thiazole, and piperazine rings These structural motifs are known for their significant biological activities and are often found in pharmaceuticals and agrochemicals
作用機序
Target of Action
Similar compounds containing imidazole and triazole rings have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
For instance, 1,2,4-triazole derivatives have been reported to bind to the iron in the heme moiety of CYP-450 .
Biochemical Pathways
For instance, angiotensin II receptor antagonists, which contain similar heterocyclic rings, have been reported to inhibit angiotensin-converting enzyme (ACE) and influence the renin–angiotensin system, which plays an important role in the regulation of cardiovascular homeostasis .
Pharmacokinetics
Imidazole, a similar heterocyclic moiety, is known to be highly soluble in water and other polar solvents, which could potentially influence the bioavailability of this compound .
Result of Action
Similar compounds have been reported to exhibit cytotoxic activity against various cancer cell lines .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-methyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazol-5-yl)(4-phenylpiperazin-1-yl)methanone typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts under mild conditions.
Synthesis of the Thiazole Ring: The thiazole ring can be constructed through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling of Triazole and Thiazole Rings: The triazole and thiazole intermediates are then coupled using appropriate linkers and reagents to form the desired compound.
Introduction of the Piperazine Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification processes such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the triazole and thiazole rings.
Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups may yield carboxylic acids, while reduction of the carbonyl group would produce an alcohol.
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, the compound’s heterocyclic rings are of particular interest due to their potential pharmacological activities. These include:
Antimicrobial: The compound may exhibit antibacterial and antifungal properties.
Anticancer: The presence of triazole and thiazole rings suggests potential anticancer activity, as these moieties are common in many anticancer drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials, agrochemicals, and pharmaceuticals. Its diverse reactivity and potential biological activities make it a versatile candidate for various applications.
類似化合物との比較
Similar Compounds
(4-methyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazol-5-yl)(4-phenylpiperazin-1-yl)methanone: can be compared to other heterocyclic compounds such as:
Uniqueness
The uniqueness of This compound lies in its combination of three different heterocyclic rings, each contributing distinct chemical and biological properties. This structural diversity enhances its potential as a multifunctional compound in scientific research and industrial applications.
特性
IUPAC Name |
[4-methyl-2-(5-methyl-1-phenyltriazol-4-yl)-1,3-thiazol-5-yl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6OS/c1-17-22(24(31)29-15-13-28(14-16-29)19-9-5-3-6-10-19)32-23(25-17)21-18(2)30(27-26-21)20-11-7-4-8-12-20/h3-12H,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMNINOUHWPMDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC=CC=C3)C)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine](/img/structure/B3003117.png)

![2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B3003120.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B3003122.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide](/img/structure/B3003124.png)
![ethyl 4-({6-oxo-2H,6H-[1,3]dioxolo[4,5-g]chromen-8-yl}methyl)piperazine-1-carboxylate](/img/structure/B3003126.png)



![3-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3003135.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B3003139.png)
